molecular formula C8H10ClNO B1302048 2-(2-Chlorophenoxy)Ethylamine CAS No. 26378-53-0

2-(2-Chlorophenoxy)Ethylamine

Cat. No. B1302048
CAS RN: 26378-53-0
M. Wt: 171.62 g/mol
InChI Key: NAPNYPMMDVRKGM-UHFFFAOYSA-N
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Patent
US06846826B2

Procedure details

21.0 grams (0.071 ml) of N-[2-(2-chlorophenoxy)ethyl]phthalimide and 3.55 grams (0.071 mol) of hydrazine hydrate are dissolved in 70 ml of moisture-free alcohol for heating and diffusing over 45 minutes. And stirred with 20 ml 18% HCl heat for diffusing over 1.0 hour. Upon cooling, after filtrating the extracted solids, 20% NaOH is added to alkalize. The mixed solution's organic layer is extracted with chloroform and filtrating the extracted solids with potassium carbonate solution. The generated product is filled into silica gel columns utilizing the ratio of ethyl acetate as the diluent; upon purification, 2-(2-chlorophenoxy) ethylamine is obtained.
Quantity
0.071 mL
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[O:4][CH2:5][CH2:6][N:7]1C(=O)C2=CC=CC=C2C1=O.O.NN>Cl>[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[O:4][CH2:5][CH2:6][NH2:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.071 mL
Type
reactant
Smiles
ClC1=C(OCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC=C1
Name
Quantity
3.55 g
Type
reactant
Smiles
O.NN
Name
alcohol
Quantity
70 mL
Type
solvent
Smiles
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for heating
TEMPERATURE
Type
TEMPERATURE
Details
heat
WAIT
Type
WAIT
Details
for diffusing over 1.0 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
after filtrating the extracted solids, 20% NaOH
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The mixed solution's organic layer is extracted with chloroform
FILTRATION
Type
FILTRATION
Details
filtrating the extracted solids with potassium carbonate solution
ADDITION
Type
ADDITION
Details
The generated product is filled into silica gel columns
CUSTOM
Type
CUSTOM
Details
upon purification

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=C(OCCN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.